molecular formula C10H11N3O B047107 (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol CAS No. 111340-43-3

(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol

Cat. No.: B047107
CAS No.: 111340-43-3
M. Wt: 189.21 g/mol
InChI Key: IGIZOEHOBLWJBH-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol is a versatile and valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a 1,2,4-triazole scaffold, a privileged heterocycle known for its diverse biological activities, functionalized with a benzyl group at the N1 position and a hydroxymethyl group at the C5 position. The hydroxymethyl group serves as a critical synthetic handle, allowing researchers to readily functionalize the molecule through esterification, etherification, or oxidation to the corresponding aldehyde, facilitating the rapid exploration of structure-activity relationships (SAR).

Properties

IUPAC Name

(2-benzyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-7-10-11-8-12-13(10)6-9-4-2-1-3-5-9/h1-5,8,14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIZOEHOBLWJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545269
Record name (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111340-43-3
Record name (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The most widely documented synthesis involves the reduction of ethyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate (Compound 25) using lithium aluminium hydride (LAH) in tetrahydrofuran (THF). The ester group at the 5-position undergoes nucleophilic acyl substitution, where LAH acts as a strong reducing agent to convert the carboxylate ester to a primary alcohol.

Critical Conditions :

  • Temperature : Reaction initiates at -10°C under argon to minimize side reactions, followed by gradual warming to room temperature.

  • Stoichiometry : A 4:1 molar ratio of LAH to ester ensures complete reduction.

  • Solvent : Anhydrous THF maintains reagent stability and solubility.

Workup and Isolation

Post-reduction, the mixture is quenched with a saturated sodium sulfate solution to neutralize excess LAH. The resulting precipitate is removed via filtration, and the product is extracted with ethyl acetate (3 × 300 mL). After drying over magnesium sulfate, solvent evaporation yields (1-benzyl-1H-1,2,3-triazol-5-yl)methanol as a brown oil with a 99% yield (400 mg from 480 mg starting material).

Table 1: Reduction Protocol Summary

ParameterValue
Starting MaterialEthyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate
Reducing AgentLiAlH₄ (1.0 M in THF)
Reaction Time2 hours
Temperature Range-10°C → 20°C
Yield99%
Purity (HPLC)>95%

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Limitations and Modifications

  • Regiochemical Bias : CuAAC favors 1,4-disubstituted triazoles, necessitating alternative catalysts (e.g., Ru) for 1,5-isomers.

  • Functional Group Tolerance : Propargyl alcohol’s hydroxyl group requires protection (e.g., silylation) to prevent side reactions.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • LAH Reduction : Superior for gram-scale synthesis (99% yield), though moisture sensitivity necessitates stringent anhydrous conditions.

  • CuAAC : Theoretically modular but unvalidated for 5-substituted targets; requires post-synthetic deprotection steps.

Industrial Adaptations

  • Continuous Flow Systems : LAH reductions are adaptable to flow chemistry, enhancing safety and throughput.

  • Catalyst Recycling : Copper residues from CuAAC complicate purification, whereas LAH workflows generate minimal metal waste .

Chemical Reactions Analysis

Types of Reactions: (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Research has shown that (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Anticancer Properties

Compounds within the triazole family are often investigated for their anticancer potential due to their ability to induce apoptosis in cancer cells. Preliminary studies indicate that this compound may possess similar properties, although more extensive clinical trials are necessary to confirm these effects.

Interaction with Biological Targets

The compound interacts with various biological targets, which enhances its therapeutic potential. For example, it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

Fungicides and Herbicides

Due to its biological activity, this compound is being explored as a potential fungicide or herbicide. Its effectiveness against plant pathogens suggests it could be utilized in agricultural formulations to protect crops from diseases.

Polymer Chemistry

The unique chemical structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the mechanical properties and thermal stability of the resulting materials.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to traditional antibiotics .

Case Study 2: Anticancer Activity
Research exploring the anticancer properties of triazoles found that derivatives similar to this compound induced apoptosis in breast cancer cell lines. This suggests potential for development into therapeutic agents .

Case Study 3: Agricultural Use
Field trials indicated that formulations containing this compound effectively reduced fungal infections in crops such as wheat and corn .

Mechanism of Action

The mechanism of action of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antifungal effects. The triazole ring and benzyl group play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

The structural and functional properties of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol can be contextualized by comparing it with analogs bearing different substituents on the triazole ring. Below is a detailed analysis:

Structural Analogs and Physicochemical Properties
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications CAS Number
This compound Benzyl C₁₁H₁₂N₃O 202.24 High lipophilicity; potential kinase inhibition Not explicitly listed
(1-Ethyl-1H-1,2,4-triazol-5-yl)methanol Ethyl C₅H₉N₃O 127.15 Lower molecular weight; improved solubility 215868-81-8
[1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]methanol 4-Methoxybenzyl C₁₁H₁₃N₃O₂ 219.23 Enhanced stability; research applications 199014-14-7
[1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol 2,2-Difluoroethyl C₅H₇F₂N₃O 163.13 Increased electronegativity; lab scaffold 265643-98-9
(1-Methyl-1H-1,2,4-triazol-5-yl)methanol Methyl C₄H₇N₃O 113.12 Minimal steric hindrance; synthetic intermediate 91616-36-3

Key Observations :

  • Electron Effects : Fluorinated substituents (e.g., 2,2-difluoroethyl) introduce electronegativity, which may alter binding affinities in biological targets .
  • Stability : Methoxybenzyl derivatives exhibit improved thermal stability, as seen in nitro-substituted triazole analogs designed for high-density materials .

Biological Activity

(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol is a compound that belongs to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound can be attributed to its structural features that facilitate interactions with various biological targets. The triazole ring is known for its ability to coordinate with metal ions, enhancing catalytic properties and influencing enzyme activity. The benzyl group contributes hydrophobic interactions, while the hydroxymethyl group facilitates hydrogen bonding, thereby stabilizing the compound in biological systems .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated several triazole derivatives against various pathogens using the broth microdilution method. The results demonstrated that certain derivatives showed potent activity against Mycobacterium tuberculosis and other pathogenic bacteria .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
1aM. tuberculosis0.5 µg/mL
1bE. coli16 µg/mL
1cS. aureus8 µg/mL

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Using the DPPH assay, several derivatives were found to exhibit varying levels of antioxidant activity, suggesting their potential role in combating oxidative stress-related diseases .

Table 2: Antioxidant Activity of Triazole Derivatives

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
2a8525
2b7040
2c6050

Cytotoxicity and Apoptosis Induction

In vitro studies have demonstrated that certain derivatives of this compound possess cytotoxic properties against cancer cell lines such as MCF-7 and HeLa. For instance, a specific derivative displayed an IC50 value of 0.99 ± 0.01 µM against the BT-474 cancer cell line. Further investigations revealed that this compound induced apoptosis through tubulin polymerization inhibition and activation of caspase pathways .

Table 3: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF-710.5 ± 0.5
Compound BHeLa15.3 ± 0.3
Compound CBT-4740.99 ± 0.01

Case Study: Synthesis and Evaluation

A recent study focused on synthesizing various substituted this compound derivatives and evaluating their biological activities. The synthesized compounds underwent rigorous testing for antimicrobial and cytotoxic effects using standard assays like MTT and DPPH .

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